molecular formula C21H23N3O4 B11381063 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

Cat. No.: B11381063
M. Wt: 381.4 g/mol
InChI Key: PVTSRHIQTWZBEM-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide involves multiple steps. One common method includes the reaction of 4-butoxybenzyl alcohol with thionyl chloride to form 4-butoxybenzyl chloride. This intermediate is then reacted with 3-ethoxybenzamide in the presence of a base to form the desired compound. The reaction conditions typically involve refluxing in an inert atmosphere to ensure the purity and yield of the product .

Chemical Reactions Analysis

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various bases. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide can be compared with other similar compounds, such as:

  • N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
  • N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
  • N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]nicotinamide

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of butoxyphenyl and ethoxybenzamide groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

InChI

InChI=1S/C21H23N3O4/c1-3-5-13-27-17-11-9-15(10-12-17)19-20(24-28-23-19)22-21(25)16-7-6-8-18(14-16)26-4-2/h6-12,14H,3-5,13H2,1-2H3,(H,22,24,25)

InChI Key

PVTSRHIQTWZBEM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OCC

Origin of Product

United States

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